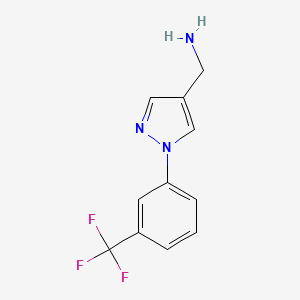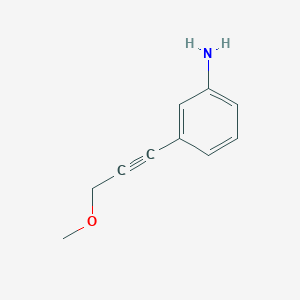![molecular formula C20H22N2O6 B14177978 1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} CAS No. 928036-82-2](/img/structure/B14177978.png)
1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge Each benzene ring is substituted with a nitro group and an isopropoxy group
Méthodes De Préparation
The synthesis of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} typically involves a multi-step process. One common method starts with the nitration of 2-isopropoxybenzene to introduce the nitro group. This is followed by a coupling reaction with ethene to form the ethene-bridged structure. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as high-energy-density materials and polymers.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the isopropoxy groups can engage in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene} can be compared with similar compounds such as:
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(methyl)oxy]benzene}: This compound has a similar structure but with methyl groups instead of isopropoxy groups, leading to different chemical properties and reactivity.
1,1’-(Ethene-1,2-diyl)bis{5-nitro-2-[(ethyl)oxy]benzene}: The ethyl groups in this compound also result in different physical and chemical properties compared to the isopropoxy derivative
Propriétés
Numéro CAS |
928036-82-2 |
|---|---|
Formule moléculaire |
C20H22N2O6 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
4-nitro-2-[2-(5-nitro-2-propan-2-yloxyphenyl)ethenyl]-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C20H22N2O6/c1-13(2)27-19-9-7-17(21(23)24)11-15(19)5-6-16-12-18(22(25)26)8-10-20(16)28-14(3)4/h5-14H,1-4H3 |
Clé InChI |
XYMGJYKQZQFIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



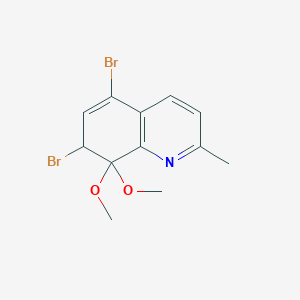

![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
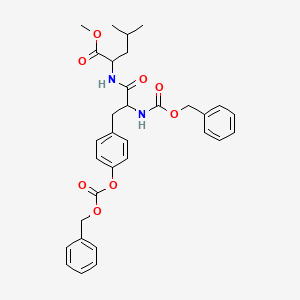

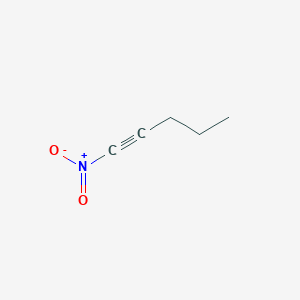
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)

![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
